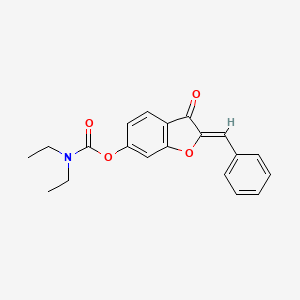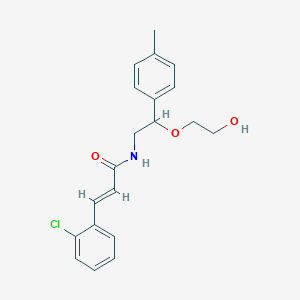
N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide is a useful research compound. Its molecular formula is C20H16N2O3 and its molecular weight is 332.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide is Cathepsin K . Cathepsin K is a cysteine protease enzyme predominantly expressed in osteoclasts . This enzyme plays a crucial role in the breakdown of collagen in the bone matrix as part of bone resorption .
Mode of Action
This compound, also known as Odanacatib, inhibits Cathepsin K, likely by binding to its active site . The inhibition of this enzyme results in decreased bone resorption without affecting bone deposition .
Biochemical Pathways
The inhibition of Cathepsin K disrupts the normal process of bone resorption, which is a part of the bone remodeling cycle. This cycle involves the breakdown of old bone tissue by osteoclasts (bone resorption) and the formation of new bone tissue by osteoblasts (bone deposition). By inhibiting Cathepsin K, Odanacatib reduces bone resorption, leading to an overall increase in bone mineral density .
Pharmacokinetics
Odanacatib exhibits a Tmax of 2-6 hours . The absolute bioavailabilities observed with 30mg and 50 mg doses are 70% and 30% respectively . When taken with high-fat meals, the 50mg dose’s bioavailability increases to 49% and Tmax increases to 10.5 hours . It has a volume of distribution of 100L and is 97.5% bound to plasma proteins . The major metabolite is the product of hydroxylation by CYP3A4 and CYP2C8 . This metabolite is active but is 25 times less effective at inhibiting Cathepsin K than Odanacatib .
Result of Action
The inhibition of Cathepsin K by Odanacatib leads to decreased bone resorption without affecting bone deposition . This results in an increased bone mineral density, which strengthens the bone and leads to fewer fractures in conditions like osteoporosis .
Action Environment
The action, efficacy, and stability of Odanacatib can be influenced by various environmental factors. For instance, the bioavailability of the drug can be affected by the presence of food, particularly high-fat meals . Additionally, the metabolic activity of enzymes such as CYP3A4 and CYP2C8, which can vary based on genetic factors and the presence of other drugs, can impact the metabolism and effectiveness of Odanacatib .
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c21-12-20(8-9-20)22-18(23)14-6-7-16-15(10-14)11-17(25-19(16)24)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLLYDJHKIWYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N-[3-(difluoromethoxy)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2984606.png)
![N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2984607.png)
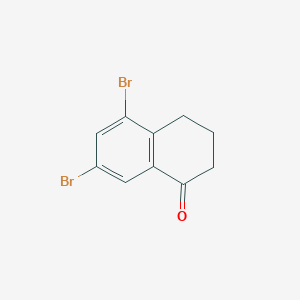
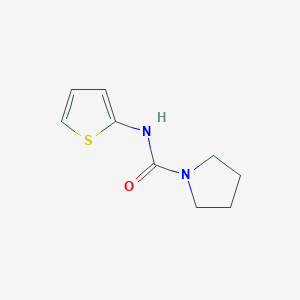
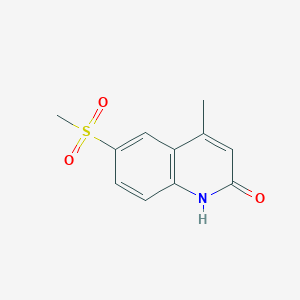
![N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2984617.png)
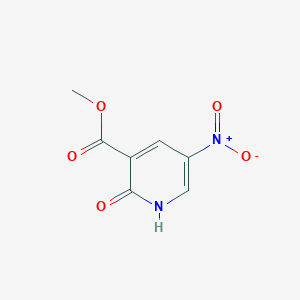
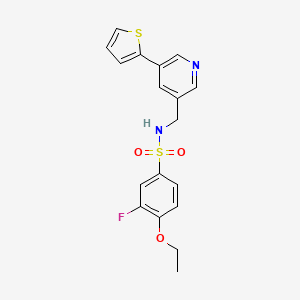
![(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2984623.png)
